REACTION_CXSMILES
|
C1([Se]Cl)C=CC=CC=1.N1C=CC=CC=1.[CH3:15][CH:16]1[CH2:21][CH2:20][CH:19]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:18](=[O:27])[CH2:17]1>ClCCl>[CH3:15][CH:16]1[CH2:17][C:18](=[O:27])[C:19]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:20][CH2:21]1
|
Name
|
|
Quantity
|
27.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Se]Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
11.81 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1CC(C(CC1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
After this time, the mixture was washed twice with 1 M aqueous HCl
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with 30% aqueous hydrogen peroxide (10.5 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
an additional 30% aqueous hydrogen peroxide (10.5 mL) was added
|
Type
|
CUSTOM
|
Details
|
after 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
treated with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice more with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC=C(C(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |